3-clorobenceno carbaldehído oxima

Descripción general

Descripción

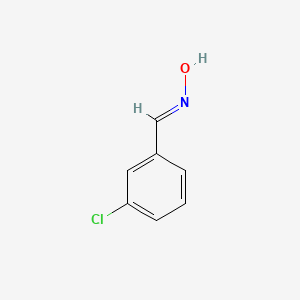

3-Chlorobenzaldehyde oxime is an organic compound with the molecular formula C7H6ClNO It is derived from 3-chlorobenzaldehyde and is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzene ring

Aplicaciones Científicas De Investigación

3-Chlorobenzaldehyde oxime is an organic compound with the molecular formula . It is derived from 3-chlorobenzaldehyde and is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzene ring. The compound has a molecular weight of approximately 155.585 g/mol and exhibits a linear structure that contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The position of the chlorine atom influences its reactivity and the types of reactions it can undergo.

Scientific Research Applications

3-Chlorobenzaldehyde oxime has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

- Biology It has been investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies indicate that related oxime compounds can decrease lipid peroxidation, suggesting potential protective effects against oxidative stress.

- Medicine It is explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

- Industry It is utilized in the production of agrochemicals and dyes and its derivatives are used in the formulation of pesticides and herbicides.

Role in Organic Synthesis

3-Chlorobenzaldehyde oxime is used as an intermediate in the synthesis of more complex organic molecules. Various isoxazoles can be easily prepared by the oxidative cycloaddition of aldoximes with unsaturated substrates in the presence of hypervalent iodine(III) reagents . Oxidation of aldoximes by hypervalent iodine(III) compounds produces nitrile oxides which further react with respective unsaturated substrates through a 1,3-dipolar cycloaddition reaction resulting in various isoxazole products .

Biological and Medical Applications

3-Chlorobenzaldehyde oxime exhibits biological activities, particularly as an antioxidant. It has been investigated for its role in bioconjugation processes, which are essential for vaccine development. By forming stable linkages with proteins and polysaccharides, it facilitates the creation of conjugate vaccines that enhance immunogenicity. The primary biological target for 3-chlorobenzaldehyde oxime is acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Oximes can reactivate AChE that has been inhibited by organophosphate poisoning, thus restoring normal cholinergic function in affected organisms. This action is particularly relevant in medical scenarios involving organophosphate exposure.

Environmental Factors

Mecanismo De Acción

Target of Action

The primary target of oxime compounds, including 3-chlorobenzenecarbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.

Mode of Action

Oxime compounds interact with their targets by reactivating AChE that has been inhibited by organophosphates . They do this by binding to the organophosphate moiety, thereby allowing AChE to resume its normal function.

Biochemical Pathways

The primary biochemical pathway affected by 3-chlorobenzenecarbaldehyde oxime is the cholinergic pathway . By reactivating AChE, oxime compounds restore the normal function of this pathway, which is critical for muscle function and various glandular secretions. The downstream effects include the normalization of muscle contractions and glandular activities.

Result of Action

The primary result of the action of 3-chlorobenzenecarbaldehyde oxime is the reactivation of AChE . This leads to the breakdown of excess acetylcholine in the synaptic cleft, thereby alleviating the symptoms of organophosphate poisoning, such as muscle weakness, excessive salivation, and convulsions.

Action Environment

The action of 3-chlorobenzenecarbaldehyde oxime, like other oxime compounds, can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier is a critical factor in its efficacy against organophosphate poisoning in the central nervous system . Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of the compound.

Análisis Bioquímico

Biochemical Properties

3-Chlorobenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of aldehydes to oximes. This interaction is crucial for the synthesis of various bioactive compounds, including cyanogenic glucosides and glucosinolates . Additionally, 3-Chlorobenzaldehyde oxime can act as a nucleophile, reacting with electrophilic carbonyl groups to form stable oxime derivatives .

Cellular Effects

3-Chlorobenzaldehyde oxime influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, oximes, including 3-Chlorobenzaldehyde oxime, can modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This modulation can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 3-Chlorobenzaldehyde oxime involves its interaction with biomolecules through nucleophilic addition to carbonyl groups. This reaction forms a stable oxime linkage, which can further undergo rearrangement reactions such as the Beckmann rearrangement to form amides or nitriles . Additionally, 3-Chlorobenzaldehyde oxime can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chlorobenzaldehyde oxime can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that 3-Chlorobenzaldehyde oxime can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Chlorobenzaldehyde oxime vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity. At high doses, 3-Chlorobenzaldehyde oxime can exhibit toxic effects, including oxidative stress and cellular damage . These effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

3-Chlorobenzaldehyde oxime is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various bioactive metabolites. These metabolites can participate in further biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s involvement in the synthesis of cyanogenic glucosides and glucosinolates underscores its role in plant and animal metabolism .

Transport and Distribution

Within cells and tissues, 3-Chlorobenzaldehyde oxime is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

3-Chlorobenzaldehyde oxime is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular sites . The subcellular localization of 3-Chlorobenzaldehyde oxime is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chlorobenzaldehyde oxime can be synthesized through the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The general reaction is as follows:

3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→3-Chlorobenzaldehyde Oxime+Water+Sodium Chloride

The reaction typically occurs in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The oxime product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of 3-chlorobenzaldehyde oxime may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pH, ensures consistent production quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

3-Chlorobenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile compounds.

Reduction: Reduction of the oxime can yield amines.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.

Major Products

Oxidation: 3-Chlorobenzonitrile

Reduction: 3-Chlorobenzylamine

Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Benzaldehyde oxime: Lacks the chlorine substituent, leading to different reactivity and applications.

4-Chlorobenzaldehyde oxime: The chlorine atom is positioned differently on the benzene ring, affecting its chemical behavior.

2-Chlorobenzaldehyde oxime: Similar structure but with the chlorine atom in the ortho position, resulting in distinct properties.

Uniqueness

3-Chlorobenzaldehyde oxime is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis and targeted applications in various fields.

Actividad Biológica

3-Chlorobenzaldehyde oxime (C7H6ClNO) is an organic compound derived from 3-chlorobenzaldehyde, characterized by the presence of an oxime functional group. This compound has garnered attention due to its significant biological activities and potential applications in medicinal chemistry, environmental science, and agricultural practices.

Chemical Structure and Properties

- Molecular Formula : C7H6ClNO

- Molecular Weight : 155.58 g/mol

- CAS Number : 34158-71-9

3-Chlorobenzaldehyde oxime features a benzene ring substituted with a chlorine atom and an oxime group (-C=N-OH). This structural configuration allows it to participate in various chemical reactions, particularly those involving nucleophilic addition to carbonyl groups.

Target Enzymes : The primary target for 3-chlorobenzaldehyde oxime is acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This compound acts as a reactivator of AChE that has been inhibited by organophosphate compounds, which are often used in pesticides.

Biochemical Pathways : The interaction of 3-chlorobenzaldehyde oxime with AChE reactivates the enzyme, restoring its function in the cholinergic pathway. This is particularly relevant in cases of organophosphate poisoning, where AChE inhibition leads to toxic accumulation of acetylcholine at synapses.

Antimicrobial Properties

Research indicates that 3-chlorobenzaldehyde oxime exhibits antimicrobial and antifungal properties. In laboratory settings, it has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Toxicological Effects

The biological activity of this compound is dose-dependent. At lower concentrations, it may enhance enzymatic activity without significant toxicity. However, at higher doses, it can induce oxidative stress and cellular damage, highlighting the need for careful dosage management in therapeutic applications.

Case Studies and Research Findings

-

Reactivation of AChE :

- A study demonstrated that 3-chlorobenzaldehyde oxime effectively reactivates AChE in vitro after organophosphate exposure. The compound was shown to cross the blood-brain barrier, making it a candidate for treating central nervous system effects of organophosphate poisoning .

-

Antimicrobial Activity :

- In a comparative study, 3-chlorobenzaldehyde oxime was tested against several pathogenic bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in clinical settings .

-

Oxidative Stress Induction :

- Research involving animal models revealed that high doses of 3-chlorobenzaldehyde oxime led to increased markers of oxidative stress in liver tissues. This finding underscores the importance of understanding the compound's toxicological profile .

Metabolic Pathways

The metabolism of 3-chlorobenzaldehyde oxime primarily occurs through cytochrome P450 enzymes, which convert it into various bioactive metabolites. These metabolites can further participate in biochemical reactions that influence metabolic pathways and cellular functions.

| Metabolic Pathway | Enzyme Involved | Resulting Metabolites |

|---|---|---|

| Oxidation | Cytochrome P450 | Nitriles |

| Reduction | Various reducing agents | Amines |

| Substitution | Nucleophilic substitution | Substituted benzaldehyde oximes |

Propiedades

IUPAC Name |

(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGODJOFVRYPMO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34158-71-9 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.